molecular formula C18H19NO B14485575 1-(9H-Carbazol-9-yl)hexan-1-one CAS No. 65501-65-7

1-(9H-Carbazol-9-yl)hexan-1-one

Cat. No.: B14485575
CAS No.: 65501-65-7
M. Wt: 265.3 g/mol
InChI Key: QUCYAIGMXYBUAU-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-9-yl)hexan-1-one is a carbazole derivative featuring a hexan-1-one chain attached to the nitrogen atom (N9) of the carbazole core. Carbazole-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

65501-65-7

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

1-carbazol-9-ylhexan-1-one

InChI

InChI=1S/C18H19NO/c1-2-3-4-13-18(20)19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3

InChI Key

QUCYAIGMXYBUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Carbazol-9-yl)hexan-1-one typically involves the reaction of 9H-carbazole with a hexanone derivative under specific conditions. One common method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base to deprotonate the carbazole, followed by the addition of a hexanone derivative . The reaction is carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 1-(9H-Carbazol-9-yl)hexan-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Carbazol-9-yl)hexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(9H-Carbazol-9-yl)hexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9H-Carbazol-9-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(9H-Carbazol-9-yl)hexan-1-one with key analogs, focusing on molecular properties, substituents, and biological activities:

Compound Name Molecular Formula MW Substituents Key Properties/Activities Reference
1-(9H-Carbazol-9-yl)hexan-1-one C₁₈H₁₇NO 263.34 Hexan-1-one at N9 High lipophilicity (estimated logP ~6.5) N/A
1-(9H-Carbazol-9-yl)ethan-1-one (82) C₁₄H₁₁NO 209.24 Ethanone at N9 Synthesized via hypervalent iodine chemistry; no bioactivity reported
1-(9-Hexyl-9H-carbazol-3-yl)ethan-1-one C₂₀H₂₃NO 293.41 Hexyl at N9, ethanone at C3 logP = 5.913; low solubility (logSw = -5.5569)
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (3) C₁₇H₂₃FNO 297.37 Fluorophenyl, pyrrolidinyl Crystal structure resolved; N-H∙∙∙Br interactions
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (4) C₂₀H₁₇N₃O₂ 331.37 Oxadiazole and carbazole Antimicrobial activity (e.g., 4b, 4d, 4e against bacteria)

Key Structural and Functional Differences

Chain Length and Lipophilicity: The hexan-1-one chain in the target compound increases lipophilicity compared to shorter-chain analogs like 1-(9H-carbazol-9-yl)ethan-1-one. This may enhance interactions with hydrophobic biological targets . In contrast, 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one combines a hexyl group at N9 with an ethanone at C3, balancing lipophilicity and steric effects .

Heterocyclic Modifications :

  • Compounds like the oxadiazole-carbazole hybrid (4) exhibit enhanced antimicrobial activity due to the electron-deficient 1,3,4-oxadiazole ring, which improves binding to microbial enzymes .

Substituent Position: Substitution at carbazole C3 (e.g., 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one) vs.

Biological Activity :

  • Carbazole-triazole hybrids (e.g., α-glucosidase inhibitors) outperform acarbose in enzyme inhibition, suggesting that nitrogen-rich heterocycles enhance target engagement .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The hexan-1-one chain in 1-(9H-Carbazol-9-yl)hexan-1-one likely increases its logP compared to analogs, favoring passive diffusion across biological membranes .
  • Solubility : Longer aliphatic chains (e.g., hexan-1-one) reduce aqueous solubility, as seen in 1-(9-hexyl-9H-carbazol-3-yl)ethan-1-one (logSw = -5.5569) .
  • Synthetic Routes :
    • Carbazole derivatives are often synthesized via condensation (e.g., oxadiazole-carbazole hybrids ) or hypervalent iodine-mediated intramolecular C–H amination (e.g., compound 82 ).

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